![molecular formula C15H20N2O6S B1234408 Pyrantel tartrate CAS No. 33401-94-4](/img/structure/B1234408.png)
Pyrantel tartrate
Overview
Description
Pyrantel tartrate is a salt form of Pyrantel, a compound known for its application in the medical field, particularly in the treatment of parasitic infections. The tartrate addition modifies its physical properties for specific uses. Although the following information primarily derives from general principles of chemistry and the synthesis of related compounds, it provides a foundational understanding relevant to Pyrantel tartrate.
Synthesis Analysis
The synthesis of compounds like Pyrantel tartrate often involves multicomponent reactions (MCRs), a method that allows for the efficient combination of several reactants to form complex products in a single step. MCRs are celebrated for their atom and step economy, playing a significant role in the development of pharmaceuticals. For instance, the synthesis of bioactive pyrazole derivatives through MCRs highlights this approach's versatility in creating compounds with potential therapeutic benefits (Becerra, Abonía, & Castillo, 2022).
Molecular Structure Analysis
The molecular structure of Pyrantel tartrate, like other heterocyclic compounds, is crucial in determining its chemical reactivity and physical properties. Structural analysis often involves understanding the compound's stereochemistry and electronic configuration, which can influence its interaction with biological targets. For example, studies on pyrazine and phenazine heterocycles provide insight into how molecular structure impacts biological activity and therapeutic potential (Huigens, Brummel, Tenneti, Garrison, & Xiao, 2022).
Chemical Reactions and Properties
Pyrantel tartrate's chemical properties are influenced by its functional groups and molecular framework. Heterocyclic compounds like Pyrantel exhibit a range of chemical behaviors due to their cyclic structures containing at least one non-carbon atom. The reactivity of these compounds can be exploited in synthetic chemistry to develop new molecules with desired biological activities. Research on pyrazole and pyrazine derivatives, for example, showcases the diverse reactivity profiles these heterocycles can display, which is likely applicable to Pyrantel tartrate's chemistry (Jethava, Borad, Bhoi, Acharya, Bhavsar, & Patel, 2020).
Scientific Research Applications
Anthelmintic Efficacy
Pyrantel tartrate is recognized for its anthelmintic properties, particularly effective against infections in domestic animals, including both adult and immature worm infections. This compound has been extensively evaluated in the field, demonstrating significant efficacy in treating a broad spectrum of parasitic infections in various animals (Austin et al., 1966).
Effects on Antioxidative Enzymes
Research has been conducted to understand the impact of pyrantel tartrate on antioxidative enzymes in rats. It was observed that pyrantel tartrate caused only minor changes in the activity of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in rat erythrocytes, indicating its minimal impact on these critical antioxidative systems (Barski & Spodniewska, 2012).
Veterinary Applications
In veterinary medicine, pyrantel tartrate has been used effectively against various parasites in animals. Studies have shown high efficacy against worms like Haemonchus contortus and Trichostrongylus colubriformis in sheep. This demonstrates its applicability in managing parasitic infections in livestock (Gibson & Parfitt, 1968).
Preventive Applications in Livestock
Pyrantel tartrate has also been used as a preventive measure. For instance, its use in feed for pigs showed a significant reduction in liver condemnations due to Ascaris suum infections, highlighting its role in preventing parasitic damage in livestock (Kennedy, Conway, & Bliss, 1980).
Effect on Sarcocystis neurona Infections
A study investigated the effectiveness of pyrantel tartrate in preventing Sarcocystis neurona infections in horses. However, it was found that its daily administration at the labeled dose did not prevent infection, offering insights into its limitations in certain parasitic challenges (Rossano et al., 2005).
Anthelmintic Comparison and Efficacy
Further research compared pyrantel tartrate's effectiveness with other anthelmintics in horses, examining its role in managing parasitic infections in equines. These studies provide valuable information for veterinary practitioners in choosing suitable treatments for parasitic infections in horses (Herd & Majewski, 1994).
Safety And Hazards
Pyrantel tartrate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of a spill or leak, personnel should be evacuated to safe areas . Ingestion of Pyrantel tartrate can be toxic .
Relevant Papers There are several papers related to Pyrantel tartrate. For instance, a paper titled “High Performance Liquid Chromatographic Method for Pyrantel Tartrate in Swine Feeds and Supplements” discusses a new method for the determination of Pyrantel tartrate in swine feed and supplements .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b6-5+;/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCYAZJKNPEQR-NIEARKAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048858 | |
Record name | Pyrantel tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrantel tartrate | |
CAS RN |
33401-94-4 | |
Record name | Pyrantel tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33401-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrantel tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrantel tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrantel hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRANTEL TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC82VF0480 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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